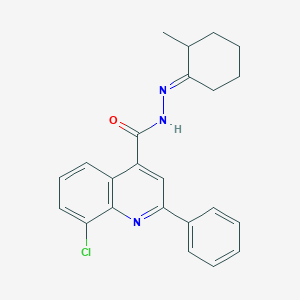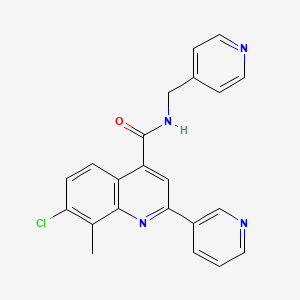
8-chloro-N'-(2-methylcyclohexylidene)-2-phenyl-4-quinolinecarbohydrazide
Overview
Description
8-chloro-N'-(2-methylcyclohexylidene)-2-phenyl-4-quinolinecarbohydrazide, also known as MCQ, is a quinoline derivative compound that has been extensively studied in the field of medicinal chemistry. This compound has shown potential as an anti-cancer agent and has been the subject of numerous studies on its synthesis, mechanism of action, and potential applications in cancer treatment.
Mechanism of Action
The exact mechanism of action of 8-chloro-N'-(2-methylcyclohexylidene)-2-phenyl-4-quinolinecarbohydrazide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. 8-chloro-N'-(2-methylcyclohexylidene)-2-phenyl-4-quinolinecarbohydrazide has also been shown to induce DNA damage in cancer cells, which can lead to apoptosis.
Biochemical and Physiological Effects:
8-chloro-N'-(2-methylcyclohexylidene)-2-phenyl-4-quinolinecarbohydrazide has been shown to have several biochemical and physiological effects on cancer cells. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, such as topoisomerase II. 8-chloro-N'-(2-methylcyclohexylidene)-2-phenyl-4-quinolinecarbohydrazide has also been shown to induce DNA damage in cancer cells, which can lead to apoptosis. Additionally, 8-chloro-N'-(2-methylcyclohexylidene)-2-phenyl-4-quinolinecarbohydrazide has been shown to inhibit the migration and invasion of cancer cells, which can help prevent the spread of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 8-chloro-N'-(2-methylcyclohexylidene)-2-phenyl-4-quinolinecarbohydrazide in lab experiments is that it has been extensively studied and has shown promising anti-cancer activity. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to optimize its use in cancer treatment. Additionally, 8-chloro-N'-(2-methylcyclohexylidene)-2-phenyl-4-quinolinecarbohydrazide has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are several potential future directions for research on 8-chloro-N'-(2-methylcyclohexylidene)-2-phenyl-4-quinolinecarbohydrazide. One direction is to further investigate its mechanism of action and optimize its use in cancer treatment. Another direction is to test its safety and efficacy in clinical trials, which could lead to its use as a new anti-cancer drug. Additionally, 8-chloro-N'-(2-methylcyclohexylidene)-2-phenyl-4-quinolinecarbohydrazide could be further modified to improve its anti-cancer activity or to target specific types of cancer cells. Overall, the potential applications of 8-chloro-N'-(2-methylcyclohexylidene)-2-phenyl-4-quinolinecarbohydrazide in cancer treatment make it an exciting area of research for the future.
Scientific Research Applications
8-chloro-N'-(2-methylcyclohexylidene)-2-phenyl-4-quinolinecarbohydrazide has been extensively studied for its potential applications in cancer treatment. Several studies have shown that 8-chloro-N'-(2-methylcyclohexylidene)-2-phenyl-4-quinolinecarbohydrazide has anti-cancer activity against a variety of cancer cell lines, including breast cancer, liver cancer, and lung cancer cells. 8-chloro-N'-(2-methylcyclohexylidene)-2-phenyl-4-quinolinecarbohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for cancer treatment.
properties
IUPAC Name |
8-chloro-N-[(E)-(2-methylcyclohexylidene)amino]-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O/c1-15-8-5-6-13-20(15)26-27-23(28)18-14-21(16-9-3-2-4-10-16)25-22-17(18)11-7-12-19(22)24/h2-4,7,9-12,14-15H,5-6,8,13H2,1H3,(H,27,28)/b26-20+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHFLHYYNIKRGR-LHLOQNFPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1=NNC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1CCCC/C1=N\NC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-N'-[(1E)-2-methylcyclohexylidene]-2-phenylquinoline-4-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-difluorophenyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B4846943.png)
![ethyl 4-({[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4846958.png)
![methyl 3-{[(3-pyridinylamino)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4846963.png)

![3-butyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4846976.png)
![1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B4846982.png)

![4-ethyl-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide](/img/structure/B4846989.png)
![[5-bromo-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B4846998.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(4-fluorobenzyl)piperazine](/img/structure/B4847011.png)
![N-(2-methoxy-5-{[(3-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B4847019.png)
![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4847034.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-propylpiperazine](/img/structure/B4847036.png)
![2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B4847047.png)